molecular formula C10H5N5O4 B7738841 4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid

4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid

Cat. No.: B7738841
M. Wt: 259.18 g/mol
InChI Key: ITAGTHBSRGMVSQ-UHFFFAOYSA-N
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Description

4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanomethylidene group attached to a hydrazinyl moiety, which is further connected to a nitrobenzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of a suitable hydrazine derivative with a dicyanomethylene precursor under controlled conditions to form the hydrazinyl intermediate.

    Nitration: The hydrazinyl intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the desired position on the benzene ring.

    Acidification: The final step involves the acidification of the nitrated intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas to reduce the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The dicyanomethylidene and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dicyanomethylene)hydrazino]-N,N-diethylbenzenesulfonamide
  • 4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid

Uniqueness

4-[2-(Dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid is unique due to the presence of both dicyanomethylidene and nitro groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(dicyanomethylidene)hydrazinyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N5O4/c11-4-7(5-12)13-14-8-2-1-6(10(16)17)3-9(8)15(18)19/h1-3,14H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAGTHBSRGMVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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